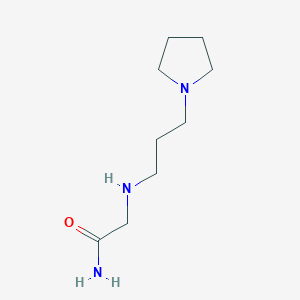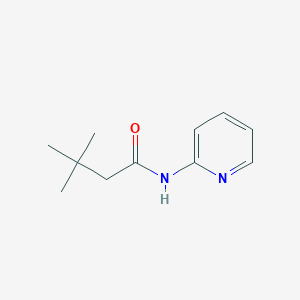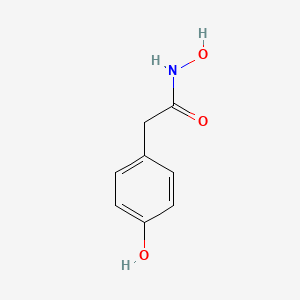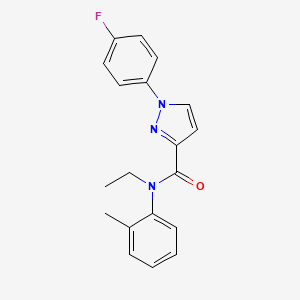
2-(3-Pyrrolidin-1-ylpropylamino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Pyrrolidin-1-ylpropylamino)acetamide, also known as PPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPA is a derivative of proline and has been shown to exhibit neuroprotective and anti-inflammatory properties. In
作用机制
The exact mechanism of action of 2-(3-Pyrrolidin-1-ylpropylamino)acetamide is not fully understood. However, it has been shown to modulate the activity of several important signaling pathways in the brain, including the cholinergic and glutamatergic pathways. 2-(3-Pyrrolidin-1-ylpropylamino)acetamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-(3-Pyrrolidin-1-ylpropylamino)acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of several important neurotransmitters in the brain, including acetylcholine and dopamine. 2-(3-Pyrrolidin-1-ylpropylamino)acetamide has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
2-(3-Pyrrolidin-1-ylpropylamino)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a wide range of conditions. However, 2-(3-Pyrrolidin-1-ylpropylamino)acetamide has some limitations as well. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, 2-(3-Pyrrolidin-1-ylpropylamino)acetamide has not been extensively studied in vivo, and more research is needed to fully understand its potential therapeutic applications.
未来方向
There are several future directions for research on 2-(3-Pyrrolidin-1-ylpropylamino)acetamide. One area of interest is the development of more efficient synthesis methods for 2-(3-Pyrrolidin-1-ylpropylamino)acetamide, which could help to reduce the cost and increase the availability of this compound for research purposes. Additionally, more research is needed to fully understand the mechanism of action of 2-(3-Pyrrolidin-1-ylpropylamino)acetamide and its potential therapeutic applications. Finally, more in vivo studies are needed to determine the safety and efficacy of 2-(3-Pyrrolidin-1-ylpropylamino)acetamide in animal models and humans.
合成方法
2-(3-Pyrrolidin-1-ylpropylamino)acetamide can be synthesized through a multi-step process starting with the reaction of L-proline with acrylonitrile to form N-(3-cyanopropyl)-L-proline. The resulting compound is then reduced to N-(3-aminopropyl)-L-proline, which is further reacted with acetic anhydride to form 2-(3-Pyrrolidin-1-ylpropylamino)acetamide. The final product is obtained through a purification process using chromatography techniques.
科学研究应用
2-(3-Pyrrolidin-1-ylpropylamino)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(3-Pyrrolidin-1-ylpropylamino)acetamide has also been studied for its anti-inflammatory properties and has been shown to have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
2-(3-pyrrolidin-1-ylpropylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c10-9(13)8-11-4-3-7-12-5-1-2-6-12/h11H,1-8H2,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDWERXFBZKARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyrrolidin-1-ylpropylamino)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-[1-(2-bicyclo[2.2.1]heptanyl)ethylcarbamoyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B7561490.png)
![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7561492.png)
![5-(2,4-Dichlorophenyl)-3-[2-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7561502.png)
![3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B7561513.png)
![2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B7561519.png)
![N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561527.png)
![3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B7561535.png)

![Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B7561554.png)
![5-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561556.png)


![N-cyclohexyl-N'-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-N-methylethane-1,2-diamine](/img/structure/B7561583.png)